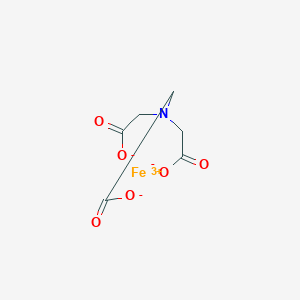
2-Ethyl-1-(4-methoxy-2,3-dimethyl-benzenesulfonyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-(4-methoxy-2,3-dimethyl-benzenesulfonyl)-1H-imidazole, also known as EMD 57033, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-(4-methoxy-2,3-dimethyl-benzenesulfonyl)-1H-imidazole 57033 involves its ability to bind to specific targets within cells, such as enzymes or receptors. This binding can result in the inhibition or activation of these targets, leading to changes in cellular signaling and physiological processes.
Biochemical and Physiological Effects:
This compound 57033 has been found to have a variety of biochemical and physiological effects, including the inhibition of protein kinases, ion channels, and other cellular signaling pathways. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethyl-1-(4-methoxy-2,3-dimethyl-benzenesulfonyl)-1H-imidazole 57033 in lab experiments is its specificity for certain targets, allowing researchers to study specific cellular processes in more detail. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-Ethyl-1-(4-methoxy-2,3-dimethyl-benzenesulfonyl)-1H-imidazole 57033, including the development of new therapeutic agents based on its biochemical and physiological effects. Other areas of research could focus on the identification of new targets for this compound, as well as the development of more efficient synthesis methods and delivery systems for use in lab experiments.
Métodos De Síntesis
2-Ethyl-1-(4-methoxy-2,3-dimethyl-benzenesulfonyl)-1H-imidazole 57033 can be synthesized using a variety of methods, including the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 2-ethylimidazole in the presence of a base. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure and stable form of this compound 57033 that can be used in research.
Aplicaciones Científicas De Investigación
2-Ethyl-1-(4-methoxy-2,3-dimethyl-benzenesulfonyl)-1H-imidazole 57033 has been used in a variety of scientific research applications, including studies of protein kinases, ion channels, and other cellular signaling pathways. This compound has been found to have inhibitory effects on certain enzymes and receptors, making it useful for studying their functions and potential therapeutic targets.
Propiedades
Fórmula molecular |
C14H18N2O3S |
|---|---|
Peso molecular |
294.37 g/mol |
Nombre IUPAC |
2-ethyl-1-(4-methoxy-2,3-dimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C14H18N2O3S/c1-5-14-15-8-9-16(14)20(17,18)13-7-6-12(19-4)10(2)11(13)3/h6-9H,5H2,1-4H3 |
Clave InChI |
VVHIVZYXPNYPCF-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
SMILES canónico |
CCC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)





